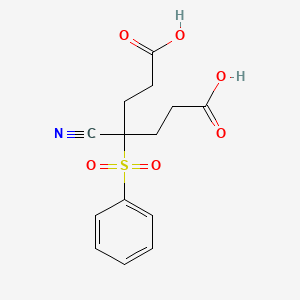

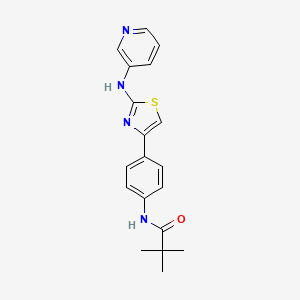

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Scientific Research Applications

Antidiabetic Agents Development A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, closely related in structure to 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide, was prepared in the search for antidiabetic agents. Through structure-activity relationship studies, these compounds led to the identification of promising drug candidates for treating diabetes mellitus, demonstrating the potential application of similar structures in developing new antidiabetic medications (Nomura et al., 1999).

Antitumor Activity Research on N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlighted its potential antitumor effect alongside excellent bioactivities. This compound was synthesized from commercially available materials, showcasing its feasibility for further development into antitumor drugs, suggesting the relevance of studying similar compounds for their antitumor properties (Bin, 2015).

Material Science Aromatic Polyamides

New aromatic polyamides containing benzonitrile units and pendent acetoxybenzamide groups have been synthesized, displaying good thermal stability and solubility in certain solvents. These polymers can be transformed into thin films, offering applications in material science, particularly in creating materials with specific thermal and mechanical properties (Sava et al., 2003).

Atypical Antipsychotic Agents The development of cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists showcased the potential of these compounds as atypical antipsychotic agents. This research indicates the importance of similar chemical structures in the search for new treatments for schizophrenia and related disorders, highlighting their potential low propensity to induce extrapyramidal side effects (Norman et al., 1994).

Neuropharmacology GABAA Receptors

Research into compounds structurally related to 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide led to the identification of a selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors. This compound demonstrates oral bioavailability, CNS penetration, and cognition-enhancing properties without the adverse effects typically associated with nonselective GABA(A) inverse agonists, suggesting potential applications in neuropharmacology and the treatment of cognitive disorders (Chambers et al., 2004).

properties

IUPAC Name |

4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGHJPTEAUQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

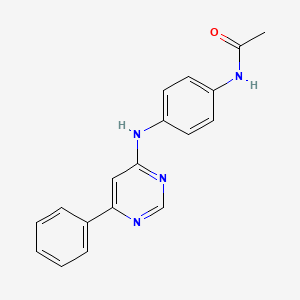

![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

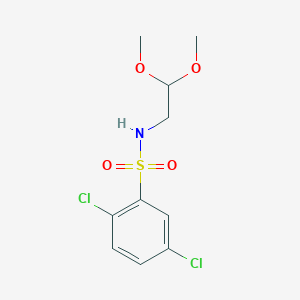

![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)